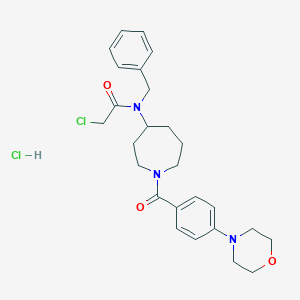

BPK-29 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de BPK-29 es un ligando específico que interrumpe las interacciones del receptor nuclear huérfano atípico NR0B1 con proteínas como RBM45 y SNW1 al modificar covalentemente el residuo de cisteína en la posición 274. Este compuesto ha mostrado un potencial significativo en la alteración del crecimiento independiente del anclaje de las células cancerosas con mutación KEAP1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de BPK-29 implica la modificación covalente del residuo de cisteína en la posición 274 en la proteína NR0B1. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza para lograr una alta pureza del 98.28% .

Métodos de producción industrial

Los métodos de producción industrial para el clorhidrato de BPK-29 no están ampliamente documentados. El compuesto se produce típicamente en laboratorios de investigación y está disponible para fines de investigación científica. Se almacena a 4 °C en almacenamiento sellado, lejos de la humedad, y se puede disolver en DMSO para estudios in vitro .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de BPK-29 principalmente se somete a reacciones de modificación covalente. Se dirige específicamente al residuo de cisteína en la posición 274 en la proteína NR0B1, interrumpiendo sus interacciones con otras proteínas .

Reactivos y condiciones comunes

El compuesto generalmente se disuelve en DMSO para estudios in vitro. Tiene una solubilidad de 62.5 mg/mL en DMSO, pero es insoluble en agua .

Principales productos formados

El principal producto formado a partir de la reacción del clorhidrato de BPK-29 es la proteína NR0B1 modificada covalentemente, lo que provoca la interrupción de sus interacciones con RBM45 y SNW1 .

Aplicaciones Científicas De Investigación

El clorhidrato de BPK-29 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un ligando específico para estudiar las interacciones de la proteína NR0B1 con otras proteínas.

Industria: Utilizado en el desarrollo de terapias dirigidas para el tratamiento del cáncer.

Mecanismo De Acción

El clorhidrato de BPK-29 ejerce sus efectos al modificar covalentemente el residuo de cisteína en la posición 274 en la proteína NR0B1. Esta modificación interrumpe las interacciones de NR0B1 con proteínas como RBM45 y SNW1, lo que afecta el crecimiento independiente del anclaje de las células cancerosas con mutación KEAP1 . El compuesto muestra una buena selectividad proteómica general en los cánceres de pulmón de células no pequeñas con mutación KEAP1 .

Comparación Con Compuestos Similares

El clorhidrato de BPK-29 es único en su orientación específica al residuo de cisteína en la posición 274 en la proteína NR0B1. Los compuestos similares incluyen:

Otros ligandos NR0B1: Compuestos que se dirigen a la proteína NR0B1 pero que pueden no tener la misma especificidad o mecanismo de modificación covalente que el clorhidrato de BPK-29.

El clorhidrato de BPK-29 destaca por su alta especificidad y efectividad en la interrupción de las interacciones proteína-proteína en las células cancerosas con mutación KEAP1 .

Actividad Biológica

BPK-29 hydrochloride is a synthetic compound that has garnered attention in the field of cancer research, particularly for its role in disrupting protein-protein interactions within specific cancer pathways. This compound primarily targets the atypical orphan nuclear receptor NR0B1, which is implicated in various malignancies, including non-small cell lung cancer (NSCLC) with KEAP1 mutations. The biological activity of this compound stems from its ability to covalently modify cysteine residues within target proteins, thereby impairing their function and interactions.

The primary mechanism of action for this compound involves the covalent modification of the cysteine residue at position 274 in the NR0B1 protein. This modification disrupts the interactions between NR0B1 and other proteins, such as RBM45 and SNW1. By blocking these interactions, this compound effectively impairs the anchorage-independent growth of KEAP1-mutant cancer cells, which is a hallmark of cancer cell proliferation and survival.

Key Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Inhibition of Colony Formation : Treatment with this compound at a concentration of 5 μM has been shown to block colony formation in soft agar assays using KEAP1-mutant NSCLC cells, indicating its potential as an anti-cancer agent .

- Specificity : The compound exhibits high specificity for NR0B1, differentiating it from other ligands that may not target this protein with the same efficacy.

- Cysteine Reactivity : Research indicates that this compound influences cysteine reactivity in NSCLC cells, which may be linked to its anti-proliferative effects .

Table: Comparison of Biological Activity

| Compound | Target Protein | Mechanism | Effect on Cancer Cells |

|---|---|---|---|

| This compound | NR0B1 | Covalent modification of cysteine residue | Inhibits anchorage-independent growth |

| Other NR0B1 Ligands | NR0B1 | Varies (non-covalent interactions) | Less effective in blocking growth |

Case Study 1: Impact on KEAP1-Mutant NSCLC Cells

In a controlled laboratory setting, researchers treated KEAP1-mutant NSCLC cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation and colony formation. Notably, at 5 μM concentration, significant reductions in colony numbers were observed when compared to untreated controls.

Case Study 2: Cysteine Reactivity Assessment

A study investigated the reactivity of cysteine residues in NSCLC cells post-treatment with this compound. The findings revealed that treatment led to a marked increase in cysteine reactivity on day two post-treatment compared to day one, suggesting an adaptive response by the cancer cells to counteract the effects of the compound .

Propiedades

IUPAC Name |

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJMSGTTWKVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.